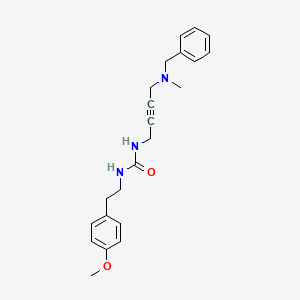![molecular formula C23H19FN4O3S2 B2926339 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-09-1](/img/structure/B2926339.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide generally involves the sulfonylation of 3,4-dihydroisoquinolin-2(1H)-amine followed by the hydrazide formation with 6-fluorobenzo[d]thiazol-2-yl chloride. The reaction is typically carried out under controlled temperatures, often around 70°C, with solvents like dichloromethane or acetonitrile.
Industrial Production Methods: : Industrial synthesis may employ more streamlined methods such as continuous flow reactions, which improve yield and reduce waste. The process might also use catalysts to expedite the reaction and enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Typically achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reagents such as sodium hydride or organic bases facilitate these reactions, which commonly occur in polar aprotic solvents.
Major Products: : The reactions generally lead to the formation of modified sulfonyl or thiazolyl derivatives, which can be further utilized in chemical synthesis or application development.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as a precursor in the synthesis of more complex molecules and catalysts.
Biology: : Investigated for its potential in targeting specific enzymes or proteins, playing a role in biochemical pathways.
Medicine: : Researched for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Used in the creation of specialty chemicals and materials, particularly where its unique structural properties offer advantages.
Mechanism of Action: The precise mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide exerts its effects largely depends on its application. Typically, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity:
Molecular Targets: : Could include kinases, proteases, or membrane proteins.
Pathways Involved: : Often involves signaling pathways pertinent to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds: Compared to other compounds in its class, it stands out due to:
Structural Uniqueness: : The combination of the sulfonyl and thiazolyl moieties provides distinct reactive properties.
Functional Versatility: : It demonstrates a broader range of chemical reactivity and biological activity than structurally simpler analogs.
Similar Compounds
N'-(6-chlorobenzo[d]thiazol-2-yl)benzohydrazide
4-((2,3-dihydro-1H-isoindol-2-yl)sulfonyl)-N'-(5-fluoropyridin-2-yl)benzohydrazide
2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)hydrazono)-5-fluorobenzo[d]thiazole
Each of these analogs varies slightly in its structure, providing different reactivity profiles and application potentials.
There you have it, an in-depth dive into this compound. Quite a mouthful, but fascinating nonetheless!
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c24-18-7-10-20-21(13-18)32-23(25-20)27-26-22(29)16-5-8-19(9-6-16)33(30,31)28-12-11-15-3-1-2-4-17(15)14-28/h1-10,13H,11-12,14H2,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRRIDINGIZGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)


![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2926265.png)



![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)


![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

